Etodolac Acyl-beta-D-glucuronide

Vue d'ensemble

Description

Le glucuronide d'étodolac acylé est un métabolite de l'étodolac, un anti-inflammatoire non stéroïdien (AINS) utilisé pour traiter des affections telles que l'arthrose et la polyarthrite rhumatoïde . Ce composé est formé par la conjugaison de l'étodolac avec l'acide glucuronique, un processus facilité par l'enzyme UDP-glucuronosyltransférase . La formation de glucuronides acylés est une voie métabolique courante pour les médicaments contenant des acides carboxyliques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le glucuronide d'étodolac acylé est synthétisé par la conjugaison de l'étodolac avec l'acide glucuronique. Cette réaction est catalysée par l'enzyme UDP-glucuronosyltransférase, qui se trouve dans le foie . La réaction se produit généralement dans des conditions physiologiques, l'enzyme facilitant le transfert de la partie acide glucuronique sur le groupe acide carboxylique de l'étodolac .

Méthodes de production industrielle : La production industrielle du glucuronide d'étodolac acylé implique l'utilisation d'enzymes UDP-glucuronosyltransférase recombinantes pour catalyser la réaction de conjugaison. Ce processus est effectué dans des bioréacteurs sous conditions contrôlées pour garantir un rendement élevé et une pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le glucuronide d'étodolac acylé subit plusieurs types de réactions chimiques, notamment :

Transacylation : Cette réaction implique le transfert du groupe acyle du glucuronide vers une autre molécule, ce qui peut conduire à la formation d'adduits protéiques.

Réactifs et conditions courants :

Hydrolyse : Se produit généralement en conditions acides ou basiques, l'eau agissant comme nucléophile.

Transacylation : Peut se produire dans des conditions physiologiques, avec des nucléophiles tels que les acides aminés ou les protéines agissant comme accepteurs.

Principaux produits formés :

Hydrolyse : Étodolac et acide glucuronique.

Transacylation : Adduits protéiques et autres molécules acylées.

4. Applications de la recherche scientifique

Le glucuronide d'étodolac acylé a plusieurs applications dans la recherche scientifique, notamment :

Études toxicologiques : Le composé est utilisé pour étudier la toxicité hépatique potentielle des glucuronides acylés, car ces métabolites peuvent former des adduits protéiques qui peuvent entraîner des dommages au foie.

Recherche sur le métabolisme des médicaments : Les chercheurs utilisent le glucuronide d'étodolac acylé pour étudier les voies métaboliques des AINS et le rôle de la glucuronidation dans l'élimination des médicaments.

Pharmacocinétique : Le composé est utilisé pour étudier les propriétés pharmacocinétiques de l'étodolac, notamment son absorption, sa distribution, son métabolisme et son excrétion.

5. Mécanisme d'action

Le glucuronide d'étodolac acylé exerce ses effets par la formation d'adduits protéiques via des réactions de transacylation . Ces adduits peuvent modifier la fonction des protéines et potentiellement entraîner des dommages cellulaires. La réactivité du composé est influencée par la structure de la partie glucuronide et la présence de groupes nucléophiles sur les protéines cibles .

Composés similaires :

- Glucuronide d'ibuprofène acylé

- Glucuronide de naproxène acylé

- Glucuronide de diclofénac acylé

Comparaison : Le glucuronide d'étodolac acylé est unique dans sa formation spécifique à partir de l'étodolac, qui possède une structure chimique distincte par rapport aux autres AINS . Bien que tous les glucuronides acylés partagent le potentiel de formation d'adduits protéiques et de toxicité associée, la réactivité spécifique et les voies métaboliques peuvent varier en fonction de la structure du médicament parent .

Applications De Recherche Scientifique

Pharmacological Applications

-

Metabolic Pathways and Bioactivity

- Etodolac is extensively metabolized in the liver, leading to the formation of several metabolites, including Etodolac Acyl-beta-D-glucuronide. This metabolite plays a crucial role in the pharmacokinetics of etodolac, influencing its therapeutic efficacy and safety profile. The acyl glucuronides are known to exhibit distinct pharmacological activities compared to their parent compounds, often affecting drug absorption and distribution.

-

Anti-Cancer Research

- Recent studies have highlighted the potential of etodolac and its metabolites in cancer therapy. For instance, etodolac has been shown to inhibit pathways associated with tumor growth, such as the peroxisome proliferator-activated receptor (PPAR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFkB) pathways. Research indicates that this compound may enhance the therapeutic profile of etodolac in hepatocellular carcinoma (HCC) by improving cellular uptake and inducing apoptosis in cancer cells .

-

Toxicological Studies

- The safety of etodolac and its metabolites has been evaluated through various toxicological studies. Adverse reactions associated with NSAIDs, including gastrointestinal disturbances, are well-documented. The acyl glucuronides have been implicated in drug-induced liver injury, necessitating further investigation into their metabolic pathways and potential hepatotoxic effects .

Clinical Case Studies

-

Case Study on Hepatocellular Carcinoma

- A study utilizing sodium deoxycholate stabilized zein nanospheres for delivering etodolac demonstrated significant cytotoxic effects against HepG2 cells (human hepatocellular carcinoma). The formulation enhanced the bioavailability of etodolac and its metabolite, leading to increased apoptosis rates compared to free etodolac .

- Long-term Efficacy in Arthritis Treatment

Table 1: Pharmacokinetic Profile of Etodolac

| Parameter | Value |

|---|---|

| Bioavailability | >99% protein bound |

| Volume of Distribution | ~390 mL/kg |

| Half-life | 6-8 hours |

| Metabolism | Hepatic (Phase II) |

| Excretion | Renal |

Table 2: Efficacy Comparison in Cancer Studies

Mécanisme D'action

Etodolac Acyl Glucuronide exerts its effects through the formation of protein adducts via transacylation reactions . These adducts can alter the function of proteins and potentially lead to cellular damage. The compound’s reactivity is influenced by the structure of the glucuronide moiety and the presence of nucleophilic groups on target proteins .

Comparaison Avec Des Composés Similaires

- Ibuprofen Acyl Glucuronide

- Naproxen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparison: Etodolac Acyl Glucuronide is unique in its specific formation from etodolac, which has a distinct chemical structure compared to other NSAIDs . While all acyl glucuronides share the potential for protein adduct formation and associated toxicity, the specific reactivity and metabolic pathways can vary based on the parent drug’s structure .

Activité Biologique

Etodolac acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential side effects, and interactions with other drugs. This article reviews the metabolic pathways, biological effects, and clinical implications of this compound, supported by data tables and relevant case studies.

Metabolism of Etodolac

Etodolac undergoes extensive metabolism in the liver, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a significant role in this process. Studies indicate that etodolac is converted to its acyl-glucuronide form predominantly by UGT1A9, with stereoselective differences observed between its S- and R-enantiomers. S-etodolac is preferentially glucuronidated compared to R-etodolac .

Key Metabolic Pathways

- Stereoselective Glucuronidation : S-etodolac is metabolized more rapidly than R-etodolac due to the higher activity of UGT1A9 towards S-etodolac .

- Hydroxylation : R-etodolac undergoes preferential hydroxylation via cytochrome P450 enzymes, particularly CYP2C9 .

- Renal Excretion : The primary route of elimination for etodolac and its metabolites is renal, with glucuronides being the major forms excreted .

Biological Activity and Pharmacological Effects

This compound exhibits various biological activities that contribute to its therapeutic effects:

- Anti-inflammatory Properties : In animal models, etodolac has shown significant anti-inflammatory effects, including the reduction of joint swelling and improvement in locomotor function in arthritis models .

- Collagen Preservation : In vitro studies demonstrate that etodolac preserves collagen phenotype in chondrocytes while inhibiting prostaglandin E2 (PGE2) synthesis . This suggests a protective role against cartilage degradation.

- Covalent Binding : The acyl-glucuronide form can covalently bind to serum albumin, which may influence its pharmacokinetics and potential toxicity .

Adverse Effects and Safety Profile

While generally well-tolerated, etodolac and its glucuronide metabolites can lead to adverse reactions, particularly with prolonged use:

- Gastrointestinal Issues : Common side effects include nausea, diarrhea, and abdominal pain. Severe gastrointestinal events like ulcers have been reported .

- Hepatic Reactions : Abnormal liver function tests have been observed in some patients, necessitating monitoring during long-term therapy .

- Drug Interactions : The acyl-glucuronide may interact with other drugs metabolized by UGTs or cytochrome P450 enzymes, potentially altering their efficacy or toxicity .

Case Studies

- Clinical Trials in Arthritis Patients : In double-blind trials involving patients with rheumatoid arthritis, etodolac demonstrated significant improvements in pain and function compared to placebo. The incidence of adverse events was comparable to other NSAIDs but required monitoring for hepatic function due to potential elevations in liver enzymes .

- Animal Studies on Joint Health : In a study involving rats with induced arthritis, treatment with etodolac led to a marked recovery in hindlimb function and reduction in joint swelling over an 84-day period. Radiological evaluations confirmed decreased bone demineralization and joint space narrowing compared to untreated controls .

Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ≥80% |

| Peak Concentration Time (tmax) | 1.7 hours |

| Clearance (CL/F) | 47 mL/hr/kg |

| Terminal Half-Life | 7.3 hours |

Propriétés

Numéro CAS |

79541-43-8 |

|---|---|

Formule moléculaire |

C23H29NO9 |

Poids moléculaire |

463.5 g/mol |

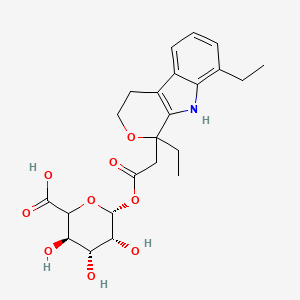

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1 |

Clé InChI |

XJZNMEMKZBFUIZ-GWDFKZQESA-N |

SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

SMILES isomérique |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

SMILES canonique |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonymes |

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid; Etodolac Glucuronide; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.